Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine
Overview
Description
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine is a complex organic compound that features a pyrrolidine ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions using appropriate halogenated intermediates.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine and tetrahydropyran rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester
- Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-carbamic acid
Uniqueness
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-methyl-4-(pyrrolidin-1-ylmethyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-11(4-8-14-9-5-11)10-13-6-2-3-7-13/h12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWQVFHADGEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOCC1)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660706 | |
Record name | N-Methyl-4-[(pyrrolidin-1-yl)methyl]oxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-12-2 | |
Record name | Tetrahydro-N-methyl-4-(1-pyrrolidinylmethyl)-2H-pyran-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885951-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-[(pyrrolidin-1-yl)methyl]oxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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